molecular formula C10H8Cl2FN3 B2478098 4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 956395-96-3

4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B2478098
CAS RN: 956395-96-3
M. Wt: 260.09
InChI Key: JXBUYIYZKOHYOH-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine (4-Cl-1-(2-Cl-4-FB)-1H-Pz-3-A) is an organic compound consisting of a pyrazol-3-amine core with a chlorine and fluorine substituent on the benzyl group. It is a synthetic compound that is used in various scientific research applications. It has a wide range of biochemical and physiological effects on living organisms, and can be used in laboratory experiments to study various biological processes.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of various heterocyclic compounds, including those related to 4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine, has been explored in several studies. Notably, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through reactions involving chloral and substituted anilines was reported, indicating a potential pathway for synthesizing related compounds. The high-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformation of the observed products, which can be critical in understanding and developing new compounds with specific structural requirements (Issac & Tierney, 1996).

Reactivity and Application in Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates significant value as a building block for synthesizing various heterocyclic compounds. The reactivity and applications in heterocyclic and dyes synthesis have been explored, highlighting the potential of these compounds in developing a wide range of precursors, including amines, phenols, and azacrown ethers (Gomaa & Ali, 2020).

Environmental Applications

Amine-containing sorbents, like those related to 4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine, have shown promise in environmental applications, especially in treating water and wastewater. The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water relies on the interactions between the functional groups of the sorbent and PFAS molecules. This points to the importance of such compounds in addressing environmental contaminants (Ateia et al., 2019).

properties

IUPAC Name

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FN3/c11-8-3-7(13)2-1-6(8)4-16-5-9(12)10(14)15-16/h1-3,5H,4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUYIYZKOHYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine

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